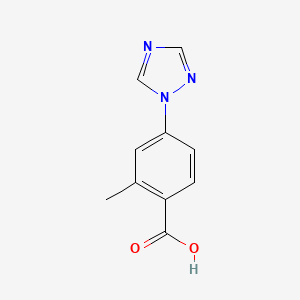

Ácido 2-metil-4-(1H-1,2,4-triazol-1-il)benzoico

Descripción general

Descripción

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a triazole ring

Aplicaciones Científicas De Investigación

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Mecanismo De Acción

Target of Action

The primary targets of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid are cancer cell lines, specifically MCF-7 and HCT-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .

Mode of Action

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid interacts with its targets by inhibiting their proliferation . This inhibition is achieved through the induction of apoptosis, a process of programmed cell death .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death .

Pharmacokinetics

Its potent inhibitory activities against cancer cell lines suggest that it may have good bioavailability .

Result of Action

The result of the action of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease .

Action Environment

The action, efficacy, and stability of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the cancer cells themselves .

Análisis Bioquímico

Biochemical Properties

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . These interactions are primarily due to the triazole ring, which can form stable complexes with metal ions and other biomolecules, thereby modulating their activity.

Cellular Effects

The effects of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, this compound can alter cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its potential use as an anticancer agent.

Molecular Mechanism

At the molecular level, 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect its localization and activity, directing it to specific compartments or organelles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-4-bromobenzoic acid with sodium azide and a copper catalyst to form the triazole ring through a cycloaddition reaction . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalytic systems to reduce environmental impact and improve sustainability .

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and triazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1H-1,2,4-triazol-1-yl)benzoic acid

- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid

- 4,4’-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)

Uniqueness

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of a methyl group at the 2-position of the benzoic acid ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .

Actividad Biológica

2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its anticancer properties and other biological activities supported by diverse research findings.

Synthesis and Structural Characterization

The synthesis of 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves several steps that typically include the formation of the triazole ring followed by carboxylation. The structure is confirmed through various spectroscopic techniques such as NMR and MS analysis. The compound's molecular formula is C_10H_10N_4O_2, and it possesses a triazole moiety that is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 1: Cytotoxic Activity of 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid | MCF-7 | 18.7 | 19.7 (Doxorubicin) |

| 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid | HCT-116 | 25.7 | 22.6 (Doxorubicin) |

The IC50 values indicate that this compound has comparable or superior potency to doxorubicin, a standard chemotherapeutic agent. Notably, compounds derived from the same class have shown a lower cytotoxic effect on normal cells (RPE-1), suggesting a favorable therapeutic index.

The mechanism through which 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicated significant increases in early and late apoptotic markers when treated with this compound compared to untreated controls.

Table 2: Apoptotic Induction by 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

| Compound | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 1.84 ± 0.63 | 2.94 ± 0.5 |

| 2-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid | 17.82 ± 1.30 | 24.91 ± 1.98 |

These findings suggest that the compound may trigger apoptotic pathways effectively in MCF-7 cells.

Other Biological Activities

In addition to its anticancer properties, derivatives of triazole-containing benzoic acids have been explored for their antioxidant activities. The reducing power ability of these compounds was assessed using standard assays.

Table 3: Antioxidant Activity Comparison

| Compound | Reducing Power (100 µg/mL) |

|---|---|

| Compound A (Parent) | 1.43 ± 0.007 |

| Compound B (Derivative) | 0.77 ± 0.014 |

| Compound C (Derivative) | 0.58 ± 0.013 |

These results indicate that while some derivatives exhibit reduced antioxidant capabilities compared to their parent compounds, they still hold potential for further exploration in therapeutic applications.

Case Studies

A notable case study evaluated a series of triazole-benzoic acid hybrids for their anticancer activity against multiple cell lines including MCF-7 and HCT116. The study found that specific substitutions on the benzoic acid moiety significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Propiedades

IUPAC Name |

2-methyl-4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-4-8(13-6-11-5-12-13)2-3-9(7)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLGUBLXNQGMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=NC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-17-3 | |

| Record name | 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.